molecular formula C19H19N3O5S B2748011 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-31-6

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2748011
CAS No.: 895804-31-6
M. Wt: 401.44
InChI Key: FNUAIXIKRGETRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with two methoxy groups at the 2- and 4-positions. The N-linked phenyl group at position 3 of the benzene ring is further substituted with a 6-methoxypyridazine moiety. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with sulfonamide-based inhibitors reported in medicinal chemistry literature .

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-25-15-7-9-18(17(12-15)26-2)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUAIXIKRGETRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:
Research indicates that compounds similar to 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide exhibit significant biological activities, including:

  • Anticancer Activity: Several studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity: Similar sulfonamides have been evaluated for their efficacy against bacterial strains, highlighting their potential as antimicrobial agents.

Case Study: Anticancer Activity
A study focusing on related sulfonamide compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell metabolism.

Biological Studies

Enzyme Inhibition:
The compound's structure allows it to interact with various biological targets, making it useful in enzyme inhibition studies. For instance:

  • Acetylcholinesterase Inhibition: Some derivatives have shown promise in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • α-Glucosidase Inhibition: The compound has been explored for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus indicating possible applications in diabetes management.

Case Study: Enzyme Inhibition
In a recent study, related sulfonamide derivatives were synthesized and screened for their ability to inhibit α-glucosidase. Results indicated significant inhibition compared to control groups, suggesting potential for development as antidiabetic agents.

Industrial Applications

Material Development:
The unique chemical structure of 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide allows for its use in developing new materials with specific chemical properties. Its potential applications include:

  • Polymer Science: Incorporating sulfonamide groups into polymers can enhance thermal stability and mechanical properties.
  • Chemical Synthesis: The compound can serve as an intermediate in synthesizing other complex organic molecules.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Modifications on the Benzene Sulfonamide Core

  • N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide (G619-0219): Structure: Replaces the 2,4-dimethoxy groups with 2,4,5-trimethyl substituents. Molecular Weight: 383.47 g/mol (vs. target compound: ~425 g/mol, extrapolated from and ).
  • 4-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0230) :

    • Structure : Substitutes the 2,4-dimethoxy groups with a single 4-ethoxy group.
    • Molecular Weight : 385.44 g/mol.
    • Significance : The ethoxy group may reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

Pyridazine Ring Modifications

  • N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide: Structure: Replaces the 6-methoxy group on pyridazine with an azepan-1-yl group.

COX-2 Inhibitory Activity

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c): Activity: 47.1% COX-2 inhibition at 20 µM (vs. celecoxib: 80.1% at 1 µM) .

Receptor Antagonism

  • TAK-385: A non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist containing a 6-methoxypyridazin-3-yl group. Significance: Highlights the pyridazine moiety’s role in receptor binding, suggesting the target compound may similarly interact with hormone receptors .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if known) Reference
Target Compound C19H20N3O5S ~425* 2,4-Dimethoxy, 6-methoxypyridazine Not reported
G619-0219 C20H21N3O3S 383.47 2,4,5-Trimethyl Not reported
G619-0457 C18H13F4N3O3S 425.3 4-Fluoro, 3-trifluoromethyl Not reported
1c (COX-2 inhibitor) C23H19N2O4S 429.47 Methoxyphenyl, ethenyl linker 47.1% inhibition at 20 µM

*Molecular weight extrapolated from similar compounds in and .

Biological Activity

2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including methoxy and pyridazine groups, facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

C19H23N3O5S\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_5\text{S}

Synthesis

The synthesis of 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process generally includes:

  • Preparation of the Benzene Sulfonamide Core : Utilizing reagents such as methanesulfonyl chloride.
  • Introduction of Methoxy Groups : Using methoxybenzene under controlled conditions.
  • Incorporation of the Pyridazine Moiety : Employing pyridazine derivatives with appropriate coupling agents.

Reaction conditions are critical, often involving solvents like dichloromethane and temperature control to optimize yield and purity .

Biological Activity

Research on the biological activity of this compound indicates several potential mechanisms and effects:

Anticancer Activity

Studies have suggested that sulfonamide derivatives can exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tumor Growth : Some derivatives have shown promise in inhibiting the proliferation of cancer cells by targeting specific signaling pathways.
  • Induction of Apoptosis : Certain compounds have been reported to induce programmed cell death in malignant cells .

Cardiovascular Effects

Research indicates that benzene sulfonamides can influence cardiovascular dynamics. For instance:

  • Changes in Perfusion Pressure : In isolated rat heart models, certain sulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance. For example, compounds similar to 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide have demonstrated significant impacts on coronary resistance compared to controls .

The mechanism by which 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide exerts its biological effects may involve:

  • Calcium Channel Modulation : Theoretical studies suggest that this compound could act as a calcium channel inhibitor, affecting vascular smooth muscle contraction and relaxation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Perfusion Pressure :
    • Objective : Evaluate the impact of various sulfonamides on isolated rat hearts.
    • Findings : 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to other tested compounds .
  • Anticancer Research :
    • Objective : Assess the anticancer potential of related benzene sulfonamides.
    • Findings : Some derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a need for further exploration into their mechanisms .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models to predict its behavior in biological systems.

ParameterValue
SolubilityModerate
LipophilicityHigh
BioavailabilityTBD

Q & A

Q. What are the common synthetic routes for 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridazine and benzene sulfonamide moieties. A nucleophilic substitution reaction is critical for introducing methoxy groups, as demonstrated in sulfamethoxypyridazine synthesis, where sodium methoxide replaces chlorine in dichloropyridazine precursors . For coupling the sulfonamide to the phenyl group, Buchwald-Hartwig amination or Ullmann-type reactions under palladium/copper catalysis are effective, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures high purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substitution patterns. For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons split into complex multiplets due to J-coupling .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, confirming the sulfonamide linkage and methoxy orientations.
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like urease (using a modified Berthelot method, IC₅₀ determination) .
  • In Vitro Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves (1–100 µM) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for kinase or GPCR targets) with competitive binding protocols .

Advanced Research Questions

Q. What strategies are effective for optimizing multi-step synthesis to improve yield and purity?

Methodological Answer:

  • Catalyst Screening: Use Pd(OAc)₂/XPhos systems for efficient C–N coupling (yields >85%) .
  • Solvent Optimization: Replace DMF with DMAc to reduce byproducts in methoxylation steps .
  • Flow Chemistry: Continuous flow reactors minimize intermediate degradation, improving throughput .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents?

Methodological Answer:

  • Analog Synthesis: Replace methoxy groups with ethoxy, hydroxy, or halogens to assess electronic effects .
  • Biological Profiling: Compare IC₅₀ values across analogs in enzyme assays (e.g., urease inhibition vs. antimitotic activity ).
  • Computational Modeling: Dock analogs into target active sites (e.g., using PDB 3HKC for kinase targets ) to rationalize activity trends.

Q. What advanced analytical techniques validate the compound's stability under various conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13), then monitor degradation via HPLC-PDA .
  • Kinetic Stability: Use Arrhenius plots (accelerated stability testing at 25–60°C) to predict shelf life .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic Analysis: Measure plasma half-life and bioavailability (e.g., via LC-MS/MS) to identify poor absorption or rapid metabolism .
  • Metabolite Identification: Use hepatic microsomes or S9 fractions to detect inactive/active metabolites .
  • Dose Escalation: Adjust dosing regimens in animal models (e.g., xenograft mice) to reconcile efficacy gaps .

Q. What crystallographic approaches resolve polymorphism or solvate formation issues?

Methodological Answer:

  • SHELXL Refinement: Analyze anisotropic displacement parameters to distinguish polymorphs .
  • Solvent Screening: Recrystallize from DMSO/water or THF/hexane to isolate stable forms, as seen in patent methods for crystalline derivatives .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with flexible ligand protocols to simulate binding to urease or kinase targets .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability and hydration effects .

Q. How to design comprehensive toxicity profiles beyond standard assays?

Methodological Answer:

  • Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay (OECD 487) .
  • Cardiotoxicity: hERG channel inhibition screening (patch-clamp electrophysiology) .
  • In Vivo Toxicity: 28-day repeat-dose studies in rodents (histopathology, serum biochemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.